6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a pyrrolo[3,4-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: This reaction can alter the functional groups present in the compound.
Substitution: This reaction can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Scientific Research Applications
6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological macromolecules.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes. By inhibiting these enzymes, the compound can induce genomic instability and cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Indole derivatives: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
Uniqueness
6-[4-(DIETHYLAMINO)PHENYL]-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features and the presence of both diethylamino and phenyl groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H26N4O2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
6-[4-(diethylamino)phenyl]-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H26N4O2/c1-5-27(6-2)18-12-14-19(15-13-18)28-16-20-21(22(28)17-10-8-7-9-11-17)23(29)26(4)24(30)25(20)3/h7-16H,5-6H2,1-4H3 |
InChI Key |
ONASAXOOIFAOHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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